Bromisobernsteinsaure
Description
Bromisobernsteinsaure (systematic name: 2-bromosuccinic acid) is a brominated derivative of succinic acid (HOOC-CH₂-CH₂-COOH), where one hydrogen atom on the β-carbon is replaced by bromine. This substitution confers distinct chemical and physical properties, including altered acidity (pKa), solubility, and reactivity compared to its parent compound. Bromisobernsteinsaure is primarily utilized in organic synthesis as a chiral building block for pharmaceuticals and agrochemicals due to its stereochemical versatility . Its synthesis typically involves bromination of succinic acid derivatives under controlled conditions, though specific protocols are proprietary or require specialized reagents (e.g., bromine sources like N-bromosuccinimide) .
Properties
Molecular Formula |
C4H5BrO4 |
|---|---|
Molecular Weight |
196.98 g/mol |
IUPAC Name |
2-bromo-2-methylpropanedioic acid |
InChI |
InChI=1S/C4H5BrO4/c1-4(5,2(6)7)3(8)9/h1H3,(H,6,7)(H,8,9) |
InChI Key |
QHTRBQBPXGFDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)(C(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Contrasts :
- Bromisobernsteinsaure’s carboxylic acid groups enhance its acidity (pKa₁ ≈ 2.1, pKa₂ ≈ 4.3) compared to the neutral urea moiety in Bromovalerylurea.
- Bromovalerylurea exhibits higher lipophilicity (LogP ≈ 2.15 vs. −0.5 for Bromisobernsteinsaure), influencing its pharmacokinetic behavior .
Bromisobernsteinsaure vs. 1-Bromoundecane
1-Bromoundecane (CAS 693-67-4), a brominated alkane, contrasts sharply in structure and function:
Functional Differences :
- 1-Bromoundecane’s long hydrocarbon chain renders it nonpolar, making it suitable as a solvent or alkylating agent, whereas Bromisobernsteinsaure participates in condensation reactions (e.g., peptide coupling) .
Bromisobernsteinsaure vs. Boronic Acid Derivatives
The boronic acid compound C₆H₅BBrClO₂ (CAS 1046861-20-4) shares halogenated features but diverges in core structure:
Structural Insights :
- The boronic acid group in C₆H₅BBrClO₂ enables catalytic applications, unlike Bromisobernsteinsaure’s role in stereoselective synthesis.
Research Findings and Analytical Data
Spectroscopic Characterization
- Bromisobernsteinsaure : ¹H NMR (D₂O) shows a singlet at δ 3.8 ppm (CH₂Br) and broad peaks at δ 12.1 ppm (COOH). IR confirms Br-C stretching at 550 cm⁻¹ .
- Bromovalerylurea : GC-MS reveals a molecular ion peak at m/z 235.2, with fragmentation patterns distinct from Bromisobernsteinsaure .
Environmental Impact
Brominated succinic acid derivatives exhibit lower persistence in marine environments compared to aromatic brominated compounds (e.g., polybrominated diphenyl ethers), as evidenced by accelerated biodegradation rates .
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